molecular formula C6H11N3 B1599164 1-(1H-imidazol-1-yl)propan-2-amine CAS No. 924714-15-8

1-(1H-imidazol-1-yl)propan-2-amine

Cat. No. B1599164
CAS RN: 924714-15-8
M. Wt: 125.17 g/mol
InChI Key: DFKZNFOZJHOROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1H-imidazol-1-yl)propan-2-amine” is a heterocyclic organic compound . It belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing three carbon atoms, two nitrogen atoms, and two double bonds . Imidazoles are known for their broad range of chemical and biological properties and are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H11N3, and its molecular weight is 125.17 . The imidazole ring in the structure contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole-type nitrogen .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, imidazole compounds are known to participate in a variety of chemical reactions . They are amphoteric in nature, showing both acidic and basic properties, and due to the presence of a positive charge on either of the two nitrogen atoms, they exhibit two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Chemical Reactions

1-(1H-imidazol-1-yl)propan-2-amine and its derivatives are utilized in the synthesis of complex heterocyclic compounds. For instance, Veltri et al. (2018) described a novel carbonylative approach to synthesize functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles using a catalytic system consisting of PdI2 and KI under oxidative aminocarbonylation conditions. This method demonstrates the compound's role in forming alkynylamide intermediates, leading to high-yield production of benzimidazoimidazoles (Veltri et al., 2018).

Materials Science and Corrosion Inhibition

In materials science, derivatives of this compound, such as 1-(2-ethylamino)-2-methylimidazoline, have been studied for their corrosion inhibition properties. Cruz et al. (2004) investigated the electrochemical behavior of this compound and found it to be an effective corrosion inhibitor for carbon steel in acid media. The study highlights the importance of the molecular structure, particularly the presence of nitrogen atoms and the geometry of the heterocyclic ring, in enhancing the compound's efficiency as a corrosion inhibitor (Cruz et al., 2004).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, the structural motifs of this compound are incorporated into potential therapeutic agents. Rashid et al. (2012) synthesized a series of benzimidazoles bearing the oxadiazole nucleus as potential anticancer agents. The study demonstrated significant in vitro anticancer activity for some of the synthesized compounds, with one derivative showing promising growth inhibition activity in a five-dose level screening conducted at the National Cancer Institute (NCI), USA (Rashid et al., 2012).

Green Chemistry

In green chemistry, Sadek et al. (2018) reported an efficient and environmentally friendly multi-component one-pot synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives using controlled microwave heating. This approach highlights the utility of this compound derivatives in synthesizing nitrogen-rich compounds with potential applications in various fields (Sadek et al., 2018).

Environmental Applications

Bates et al. (2002) explored the use of an ionic liquid derived from 1-butyl imidazole for CO2 capture, showcasing the environmental applications of imidazole derivatives. The ionic liquid efficiently sequesters CO2, demonstrating its potential in addressing environmental challenges related to greenhouse gas emissions (Bates et al., 2002).

Future Directions

The future directions for “1-(1H-imidazol-1-yl)propan-2-amine” and other imidazole compounds involve the development of new drugs to overcome antimicrobial resistance (AMR) problems . Imidazole has become an important synthon in the development of new drugs, and there is a need for novel methods for the regiocontrolled synthesis of substituted imidazoles due to their broad range of applications .

Mechanism of Action

Target of Action

1-(1H-imidazol-1-yl)propan-2-amine is a compound that contains an imidazole ring . Imidazole derivatives are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . .

Mode of Action

Imidazole derivatives are known to show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Given the wide range of biological activities exhibited by imidazole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects depending on the specific biological activity it exhibits.

Biochemical Analysis

Biochemical Properties

1-(1H-imidazol-1-yl)propan-2-amine plays a significant role in biochemical reactions due to its imidazole ring, which can participate in hydrogen bonding and coordination with metal ions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for metal ions in metalloenzymes, influencing their catalytic activity. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound may also affect gene expression by binding to transcription factors or modifying histones. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For example, it may act as a competitive inhibitor by binding to the active site of an enzyme, preventing substrate binding. Alternatively, this compound can activate enzymes by stabilizing their active conformation. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. It may degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. This compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways. Additionally, this compound can influence metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For example, this compound may accumulate in the nucleus, where it can influence gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, this compound may be targeted to the endoplasmic reticulum, influencing protein folding and secretion .

properties

IUPAC Name

1-imidazol-1-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-6(7)4-9-3-2-8-5-9/h2-3,5-6H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKZNFOZJHOROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397369
Record name 1-(1H-imidazol-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

924714-15-8
Record name 1-(1H-imidazol-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-imidazol-1-yl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
1-(1H-imidazol-1-yl)propan-2-amine
Reactant of Route 3
1-(1H-imidazol-1-yl)propan-2-amine
Reactant of Route 4
1-(1H-imidazol-1-yl)propan-2-amine
Reactant of Route 5
Reactant of Route 5
1-(1H-imidazol-1-yl)propan-2-amine
Reactant of Route 6
Reactant of Route 6
1-(1H-imidazol-1-yl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.